REACTION_CXSMILES
|
[C:1]([O:4][CH2:5][CH:6]=[C:7]([CH3:15])[CH2:8][CH2:9][CH:10](Cl)[C:11]([CH3:13])=[CH2:12])(=[O:3])[CH3:2].C([N+]([O-:23])(CC)CC)C.O1CCOCC1>[Cu]Cl.O>[C:1]([O:4][CH2:5][CH:6]=[C:7]([CH3:15])[CH2:8][CH2:9][CH:10]=[C:11]([CH3:13])[CH:12]=[O:23])(=[O:3])[CH3:2]
|
Name
|
6-chloro-3,7-dimethyl-2,7-octadienyl acetate
|
Quantity
|
2.36 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC=C(CCC(C(=C)C)Cl)C
|
Name
|
|
Quantity
|
3.65 g
|
Type
|
reactant
|
Smiles
|
C(C)[N+](CC)(CC)[O-]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
copper(I) chloride
|
Quantity
|
92 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
after which it was extracted twice each with 70 ml of diethyl ether
|
Type
|
EXTRACTION
|
Details
|
The resultant extract
|
Type
|
WASH
|
Details
|
was successively washed with each 20 ml of 3% sulfuric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated sodium hydrogen carbonate aqueous solution and a saturated ammonium chloride aqueous solution, and dried with magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off from the solution
|
Type
|
CUSTOM
|
Details
|
the resultant residue was purified by column chromatography
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC=C(CCC=C(C=O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.21 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 61.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |